molecular formula C15H16N4O5S2 B2856384 Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 391874-96-7

Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No.: B2856384
CAS No.: 391874-96-7
M. Wt: 396.44
InChI Key: ZHDOVUCAUPFVHL-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound that has gained significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate involves multiple steps:

  • Formation of 1,3,4-thiadiazole ring: : This is usually synthesized by reacting hydrazine with carbon disulfide, followed by cyclization.

  • Attachment of 2-methyl-3-nitrobenzoic acid: : The acid chloride derivative of 2-methyl-3-nitrobenzoic acid reacts with the thiadiazole ring, forming an amide bond.

  • Ethylation: : The final step involves the esterification with ethyl alcohol under acidic conditions.

Industrial Production Methods

Scaling up this synthesis for industrial production typically requires optimization of each reaction step, including:

  • Temperature and pressure control: to maximize yields.

  • Use of catalysts: to speed up the reactions.

  • Purification techniques: such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo several types of reactions:

  • Oxidation: : This compound can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: : The nitro group can be reduced to an amine, altering its chemical properties.

  • Substitution: : Functional groups on the benzene ring or the thiadiazole ring can be substituted with other groups.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or chromium trioxide.

  • Reduction: : Common reagents include hydrogen gas with palladium on carbon (Pd/C) or stannous chloride (SnCl₂).

  • Substitution: : Electrophilic or nucleophilic reagents depending on the type of substitution.

Major Products

  • Oxidation: : Results in compounds with ketone or carboxyl groups.

  • Reduction: : Produces aniline derivatives.

  • Substitution: : Yields various derivatives depending on the substituent.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of other complex molecules.

Biology

It serves as a probe to study biological pathways, particularly those involving the thiadiazole ring.

Medicine

Potential therapeutic applications include anti-inflammatory and antimicrobial agents due to the presence of the nitro and thiadiazole functional groups.

Industry

It is employed in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

Molecular Targets

The mechanism by which this compound exerts its effects involves interaction with specific enzymes or receptors, often related to its functional groups.

Pathways Involved

In medicine, for example, it may inhibit enzymes involved in inflammatory pathways or microbial cell wall synthesis.

Comparison with Similar Compounds

Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to its unique combination of a thiadiazole ring with a nitrobenzamide moiety, making it particularly versatile in various applications.

Similar Compounds

  • 2-methyl-3-nitrobenzoic acid: : A precursor in its synthesis.

  • 1,3,4-thiadiazole derivatives: : Similar structural framework but lacking the ester and nitrobenzamide groups.

That was a pretty wild ride, but we’ve touched on all the key points. What else are you curious about?

Properties

IUPAC Name

ethyl 2-[[5-[(2-methyl-3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S2/c1-4-24-13(21)9(3)25-15-18-17-14(26-15)16-12(20)10-6-5-7-11(8(10)2)19(22)23/h5-7,9H,4H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDOVUCAUPFVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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